molecular formula C6H3BBr2F3K B12829564 Potassium(2,6-dibromophenyl)trifluoroborate

Potassium(2,6-dibromophenyl)trifluoroborate

Cat. No.: B12829564
M. Wt: 341.80 g/mol
InChI Key: KADSAVMOZSNKCJ-UHFFFAOYSA-N
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Description

Potassium(2,6-dibromophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium(2,6-dibromophenyl)trifluoroborate can be synthesized through the reaction of 2,6-dibromophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving the boronic acid in a suitable solvent, such as methanol or ethanol, and then adding potassium bifluoride. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the desired organotrifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium(2,6-dibromophenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium(2,6-dibromophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium(2,6-dibromophenyl)trifluoroborate is unique among organotrifluoroborates due to its specific substitution pattern and reactivity. Similar compounds include:

These compounds share the general reactivity of organotrifluoroborates but differ in their specific applications and reactivity patterns due to the presence of different substituents.

Properties

Molecular Formula

C6H3BBr2F3K

Molecular Weight

341.80 g/mol

IUPAC Name

potassium;(2,6-dibromophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BBr2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

KADSAVMOZSNKCJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1Br)Br)(F)(F)F.[K+]

Origin of Product

United States

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